7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one
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Overview
Description
7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
Scientific Research Applications
7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
7-methyl-5-(trifluoromethyl)-1H-indazole: Shares the trifluoromethyl group but differs in the core structure.
Fluoxetine: Contains a trifluoromethyl group and is used in pharmaceuticals.
Uniqueness
7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds.
Properties
CAS No. |
56098-08-9 |
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Molecular Formula |
C10H7F3N2O |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-4-7(10(11,12)13)6-2-3-8(16)15-9(6)14-5/h2-4H,1H3,(H,14,15,16) |
InChI Key |
QSJQEZVVJCALFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=O)NC2=N1)C(F)(F)F |
Origin of Product |
United States |
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